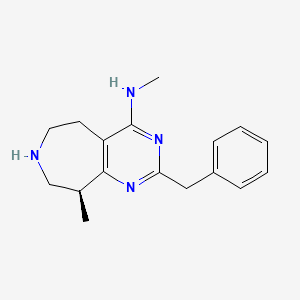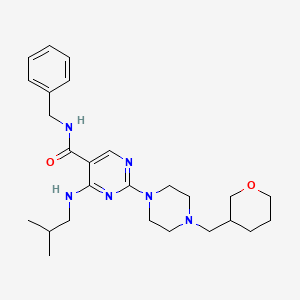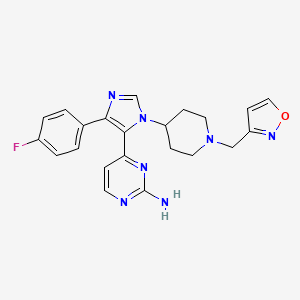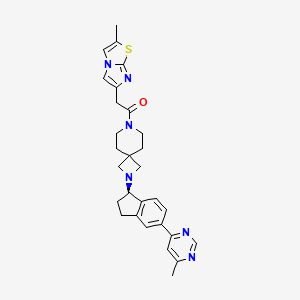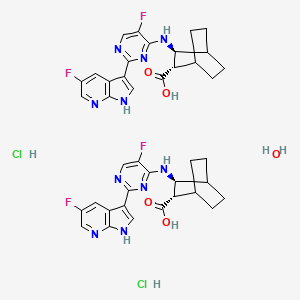
Pimodivir hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidrócloruro de Pimodivir, también conocido como JNJ-63623872 o VX-787, es un fármaco antiviral desarrollado para el tratamiento de la influenza A. Es un inhibidor no nucleósido de la subunidad de proteína básica 2 (PB2) de la polimerasa del virus de la influenza A, de primera clase y biodisponible por vía oral. Este compuesto ha mostrado resultados prometedores en ensayos clínicos, particularmente para pacientes hospitalizados y de alto riesgo con influenza A .
Métodos De Preparación
Las rutas de síntesis y las condiciones de reacción para el Hidrócloruro de Pimodivir implican varios pasos. La preparación generalmente comienza con la síntesis del núcleo bicíclico[2.2.2]octano. El paso final implica la formación de la sal de hidrocloruro para mejorar la estabilidad y la solubilidad del compuesto .
Los métodos de producción industrial para el Hidrócloruro de Pimodivir están diseñados para optimizar el rendimiento y la pureza al tiempo que se minimiza el impacto ambiental. Estos métodos a menudo implican el uso de procesos catalíticos avanzados y técnicas de purificación para garantizar la más alta calidad del producto final .
Análisis De Reacciones Químicas
El Hidrócloruro de Pimodivir experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en el núcleo bicíclico[2.2.2]octano, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar las porciones de pirimidina y pirrolo[2,3-b]piridina, lo que puede alterar la actividad antiviral del compuesto.
Sustitución: Las reacciones de sustitución, particularmente en los átomos de flúor, pueden conducir a la formación de análogos con diferentes propiedades farmacocinéticas
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones son típicamente derivados del Hidrócloruro de Pimodivir con actividad antiviral modificada .
Aplicaciones Científicas De Investigación
El Hidrócloruro de Pimodivir tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Sirve como compuesto modelo para estudiar los inhibidores no nucleósidos y sus interacciones con las polimerasas virales.
Biología: Los investigadores lo utilizan para investigar los mecanismos de replicación viral y el desarrollo de resistencia en los virus de la influenza A.
Medicina: El Hidrócloruro de Pimodivir se está desarrollando como tratamiento para la influenza A, particularmente para pacientes de alto riesgo y hospitalizados. .
Industria: Los métodos de producción y las técnicas de purificación del compuesto son de interés para el desarrollo de otros fármacos antivirales
Mecanismo De Acción
El Hidrócloruro de Pimodivir ejerce sus efectos inhibiendo la subunidad de proteína básica 2 (PB2) del complejo de polimerasa del virus de la influenza A. Esta inhibición evita que el virus replique su ARN, lo que reduce la carga viral y alivia los síntomas. Los objetivos moleculares y las vías involucradas incluyen el dominio de unión a la tapa de PB2, que es esencial para el mecanismo de robo de tapas del virus .
Comparación Con Compuestos Similares
El Hidrócloruro de Pimodivir es único entre los fármacos antivirales debido a su inhibición específica de la subunidad PB2. Compuestos similares incluyen:
Baloxavir: Inhibe la proteína ácida de la polimerasa (PA).
Favipiravir: Un análogo nucleósido de purina que bloquea la función de la proteína básica 1 (PB1) de la polimerasa.
Oseltamivir: Un inhibidor de la neuraminidasa que previene la liberación de nuevas partículas virales.
En comparación con estos compuestos, el Hidrócloruro de Pimodivir ofrece un nuevo mecanismo de acción y ha demostrado eficacia en pacientes con susceptibilidad reducida a los inhibidores de la neuraminidasa .
Propiedades
Número CAS |
1777721-70-6 |
|---|---|
Fórmula molecular |
C40H42Cl2F4N10O5 |
Peso molecular |
889.7 g/mol |
Nombre IUPAC |
(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid;hydrate;dihydrochloride |
InChI |
InChI=1S/2C20H19F2N5O2.2ClH.H2O/c2*21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29;;;/h2*5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27);2*1H;1H2/t2*9?,10?,15-,16-;;;/m00.../s1 |
Clave InChI |
WPLSKBKDOCXXMO-KIHJVYKPSA-N |
SMILES |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
SMILES isomérico |
C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
SMILES canónico |
C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O.O.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pimodivir HCl; Pimodivir hydrochloride; Pimodivir hydrochloride hemihydrate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



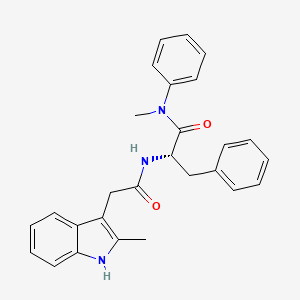
![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)
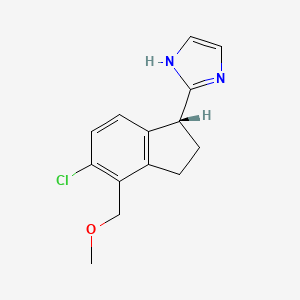
![4-[[3-(5-ethynylpyridin-2-yl)oxyphenyl]methyl]-N-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B610030.png)


![2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine;hydrochloride](/img/structure/B610034.png)
![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
